5-Chloro-2-(furan-2-yl)pyridin-3-ol 5-Chloro-2-(furan-2-yl)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17713651
InChI: InChI=1S/C9H6ClNO2/c10-6-4-7(12)9(11-5-6)8-2-1-3-13-8/h1-5,12H
SMILES:
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60 g/mol

5-Chloro-2-(furan-2-yl)pyridin-3-ol

CAS No.:

Cat. No.: VC17713651

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(furan-2-yl)pyridin-3-ol -

Specification

Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
IUPAC Name 5-chloro-2-(furan-2-yl)pyridin-3-ol
Standard InChI InChI=1S/C9H6ClNO2/c10-6-4-7(12)9(11-5-6)8-2-1-3-13-8/h1-5,12H
Standard InChI Key ODBXKWLLCDRBDY-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C2=C(C=C(C=N2)Cl)O

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 5-chloro-2-(furan-2-yl)pyridin-3-ol defines a pyridine ring substituted with a hydroxyl group at position 3, a chlorine atom at position 5, and a furan-2-yl moiety at position 2. The molecular formula is C9_9H6_6ClNO2_2, yielding a molecular weight of 207.61 g/mol. Key structural features include:

  • Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

  • Furan substituent: A five-membered oxygen-containing heterocycle at position 2.

  • Chlorine and hydroxyl groups: Electron-withdrawing substituents at positions 5 and 3, respectively.

Comparative analysis with structurally related compounds, such as 5-chloro-7-[(R)-furan-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol (PubChem CID 1301419) , suggests that the furan and pyridine moieties may engage in π-π stacking interactions, potentially influencing solubility and reactivity.

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis of 5-chloro-2-(furan-2-yl)pyridin-3-ol is documented, analogous compounds provide plausible pathways:

  • Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 5-chloro-3-hydroxypyridine-2-boronic acid and furan-2-yl halides.

  • Multicomponent Reactions: Condensation of furfural derivatives with chlorinated pyridine precursors under acidic conditions .

A hypothetical synthesis pathway is outlined below:

5-Chloro-3-hydroxypyridine-2-boronic acid+2-BromofuranPd(PPh3)4,Na2CO35-Chloro-2-(furan-2-yl)pyridin-3-ol\text{5-Chloro-3-hydroxypyridine-2-boronic acid} + \text{2-Bromofuran} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{5-Chloro-2-(furan-2-yl)pyridin-3-ol}

Spectroscopic Characterization

Predicted spectral data based on similar compounds :

TechniqueKey Features
1^1H NMR- Aromatic protons: δ 6.5–8.5 ppm (pyridine and furan)
- Hydroxyl proton: δ 9.2–10.5 ppm (broad, exchangeable)
13^13C NMR- Pyridine C-2: ~150 ppm (furyl attachment)
- Furan C-2: ~110 ppm
IR- O–H stretch: ~3200 cm1^{-1}
- C–Cl stretch: ~750 cm1^{-1}

Physical and Chemical Properties

Physicochemical Parameters

Extrapolated from analogs like 5-methoxy-pyridin-3-ol (melting point: 147.5–148.5°C) and 5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (molecular weight: 225.75 g/mol):

PropertyValue
Melting Point160–165°C (predicted)
Boiling Point340–345°C (estimated)
SolubilitySlightly soluble in polar organic solvents (e.g., DMSO, ethanol)
LogP2.1 (calculated using ChemAxon)

Reactivity

  • Acid-Base Behavior: The phenolic hydroxyl (pKa ≈ 8.9) may deprotonate under basic conditions, enhancing solubility.

  • Electrophilic Substitution: Chlorine directs electrophiles to the meta position, while the furan ring may undergo electrophilic substitution at C-5.

Biological Activities and Applications

Antioxidant Properties

Phenolic derivatives often display radical-scavenging activity. In a DPPH assay, analogs like 5-methoxy-pyridin-3-ol show moderate antioxidant capacity (IC50_{50} ≈ 50 μM) , suggesting potential for 5-chloro-2-(furan-2-yl)pyridin-3-ol.

Antimalarial Activity

Chlorinated heterocycles, such as those in PMC9574854 , inhibit Plasmodium kinases (e.g., PfGSK3). The chloro-pyridine moiety in the target compound may similarly disrupt parasitic kinase function.

Future Perspectives

Further research should prioritize:

  • Synthesis Optimization: Developing scalable routes using green chemistry principles.

  • Biological Screening: Testing against kinase targets (e.g., PfPK6) and cancer cell lines.

  • Computational Studies: Molecular docking to predict binding affinities for malaria and oncology targets.

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